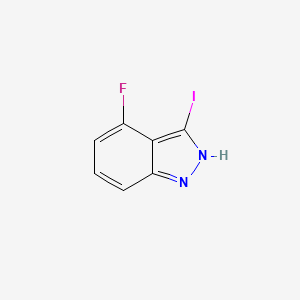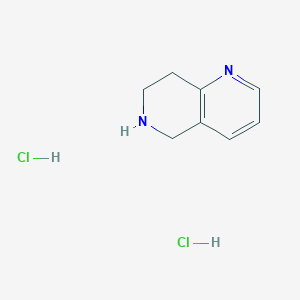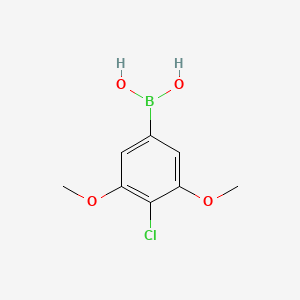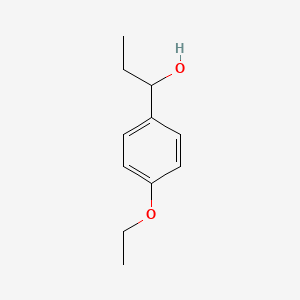
5-Fluoro-2-methylsulfonylaniline
Descripción general
Descripción
The compound of interest, 5-Fluoro-2-methylsulfonylaniline, is a fluorinated sulfonyl compound that has been studied in various contexts, including its use in anti-inflammatory agents, its role in the synthesis of dyes, and its incorporation into proteins for biochemical research. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can be used to infer information about 5-Fluoro-2-methylsulfonylaniline and its derivatives.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of N-acetylsulfanilyl chloride in the preparation of azo dyes containing a fluorosulfonyl group , and the reaction of 1-arylsulfonyl-5-fluorouracil with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate under phase transfer catalysis to produce glucuronides . These methods highlight the reactivity of sulfonyl fluoride groups and their utility in creating complex molecules with potential biological activity.
Molecular Structure Analysis
Ab initio calculations have shown that fluorine substitution significantly affects the structure and energy of α-sulfonyl carbanions, with fluorinated anions demonstrating a shorter Cα−S bond and less pyramidalization at the anionic carbon atom . Additionally, the synthesis and characterization of o-fluorosulfinylaniline provided insights into the vibrational frequencies and molecular stability of fluorinated sulfinylanilines, which are relevant for understanding the behavior of 5-Fluoro-2-methylsulfonylaniline .
Chemical Reactions Analysis
The reactivity of fluorosulfonyl groups has been explored in various chemical reactions. For instance, the genetically encoded fluorosulfonyloxybenzoyl-l-lysine was used for expansive covalent bonding of proteins via SuFEx chemistry, demonstrating the group's biocompatibility and multitargeting capability . The development of a new SuFEx clickable reagent, 1-bromoethene-1-sulfonyl fluoride, further underscores the versatility of sulfonyl fluoride moieties in synthesizing functionalized molecules .
Physical and Chemical Properties Analysis
The physiologic disposition and metabolic fate of a related anti-inflammatory agent were studied, revealing that the drug and its metabolites were well absorbed and excreted in various species, with significant plasma binding and biliary excretion in dogs and rats . This information is crucial for understanding the pharmacokinetics and dynamics of sulfonyl fluoride-containing drugs. The alkali-clearable azo disperse dye study also provided data on the hydrolysis kinetics and dyeing properties of fluorosulfonyl-containing compounds .
Aplicaciones Científicas De Investigación
1. Genetically Encoded Fluorescent Amino Acid
The integration of fluorophores into proteins, like dansylalanine, offers significant insights for studying protein structure, dynamics, and interactions. This approach, applicable to both prokaryotic and eukaryotic organisms, is crucial for biochemical and cellular studies of protein functions (Summerer et al., 2006).
2. Inhibition of Thymidylate Synthetase
5-Fluoro-2'-deoxyuridylate, a related compound, plays a role in inhibiting thymidylate synthetase. This inhibition is key to understanding the interactions between enzymes and substrates, providing insights into potential therapeutic applications (Santi & McHenry, 1972).
3. Biochemical Rationale for 5-Fluorinated Uracil Analogs
Studies on cytotoxicity and the biochemical processes involving 5-fluoro-2'-deoxyuridine offer a foundational understanding that aids in the development of clinical protocols using fluorinated uracil analogs (Ullman et al., 1978).
4. Metabolic Fate in Pharmacology
Research into the pharmacological disposition and metabolism of compounds like cis-5-fluro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid provides crucial data on absorption, distribution, excretion, and metabolic pathways, contributing to our understanding of drug kinetics and dynamics (Hucker et al., 1973).
5. Role in Cancer Chemotherapy
Understanding the mechanisms of thymidylate synthase inhibitors, like 5-Fluorouracil (5-FU), is vital in cancer chemotherapy. These insights pave the way for the development of more effective treatments for various malignancies (Chu et al., 2003).
6. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine
Innovations in incorporating novel chemical bonds into proteins, such as fluorosulfonyloxybenzoyl-l-lysine, have significant implications in protein engineering and biotherapeutic applications. This approach enhances the study of enzyme-substrate interactions in live cells (Liu et al., 2021).
7. Assay of Intracellular Metabolites
Developing methods to assay metabolites of 5-fluorodeoxyuridine and 5-fluorouracil in cells is critical for understanding drug metabolism and its impact on therapeutic effectiveness (Washtien & Santi, 1979).
8. Molecular Pharmacology and Drug Resistance
Research on the multidrug resistance protein 5 (ABCC5) and its role in resistance to 5-fluorouracil highlights the complexity of drug resistance in cancer treatment, emphasizing the need for novel therapeutic strategies (Pratt et al., 2005).
Direcciones Futuras
While the future directions for 5-Fluoro-2-methylsulfonylaniline are not explicitly mentioned in the search results, the compound’s unique structure and properties suggest potential applications in various fields of research and industry . Further studies could explore these possibilities in more detail.
Mecanismo De Acción
Target of Action
It is known that fluorinated compounds like 5-fluorouracil (5-fu) target the nucleotide synthetic enzyme thymidylate synthase (ts) .
Mode of Action
Similar fluorinated compounds like 5-fu work by inhibiting essential biosynthetic processes or by being incorporated into macromolecules such as dna and rna, inhibiting their normal function .
Biochemical Pathways
Non-coding rnas have been found to play a central role in the response of patients to 5-fu, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Result of Action
It is known that fluorinated compounds like 5-fu have anticancer activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
5-fluoro-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFGNHBSCURJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626549 | |
| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000339-65-0 | |
| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)




![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)


![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)